6-Bromospiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromospiro[25]octane is a chemical compound characterized by a unique spirocyclic structure The spiro[25]octane skeleton consists of a bicyclic system where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromospiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method includes the reaction of spiro[2.5]octane with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reduction.
Oxidation: Potassium permanganate in aqueous solution is used for oxidation.
Major Products:
Substitution: Formation of spiro[2.5]octane derivatives with different functional groups.
Reduction: Formation of spiro[2.5]octane.
Oxidation: Formation of spiro[2.5]octanone or spiro[2.5]octanol.
Wissenschaftliche Forschungsanwendungen
6-Bromospiro[2.5]octane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromospiro[2.5]octane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
6-Bromospiro[3.4]octane: Another spirocyclic compound with a different ring size.
Spiro[2.5]octane: The parent compound without the bromine atom.
Spiro[2.5]octanone: An oxidized derivative of spiro[2.5]octane.
Uniqueness: 6-Bromospiro[2.5]octane is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse chemical transformations. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13Br |
---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
6-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
InChI-Schlüssel |
YPODKNNCIRLEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1Br)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.